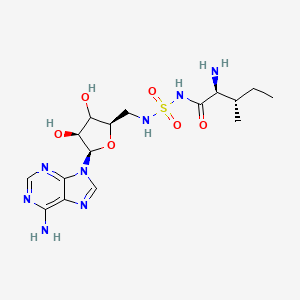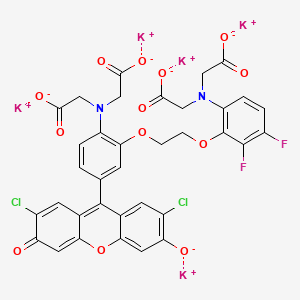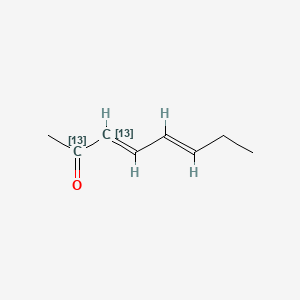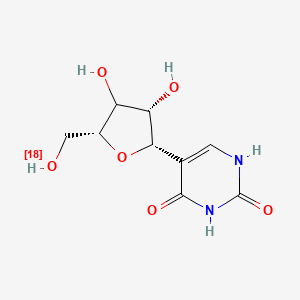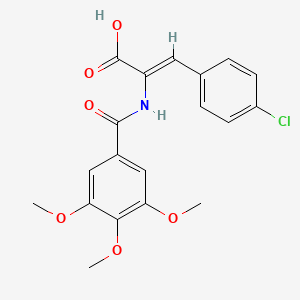
Tubulin polymerization-IN-53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-53 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division, intracellular transport, and maintaining cell shape. This compound has garnered significant attention in the field of cancer research due to its potential to disrupt cell division and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-53 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrene-pyrazole pharmacophores, which are synthesized through copper-catalyzed C-N dehydrogenative cross-coupling reactions under aerobic conditions . The reaction conditions often include the use of alkenyl hydrazones as starting materials and copper catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different biological activities .
Scientific Research Applications
Tubulin polymerization-IN-53 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin polymerization-IN-53 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics interferes with the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets involved include α- and β-tubulin subunits, and the pathways affected are primarily related to cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-53.
Combretastatin A-4: Another potent tubulin polymerization inhibitor with a similar mechanism of action.
Vinca Alkaloids: These compounds, including vinblastine and vincristine, also inhibit tubulin polymerization but bind to a different site on tubulin.
Uniqueness
This compound is unique due to its specific binding affinity and the structural modifications that enhance its potency and selectivity compared to other tubulin inhibitors. Its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H18ClNO6 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8- |
InChI Key |
QCRYGLORTRRPEG-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
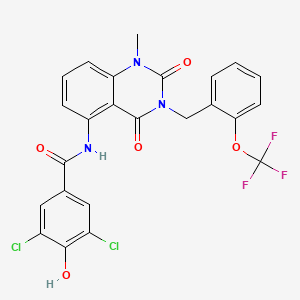
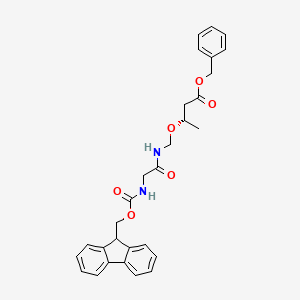
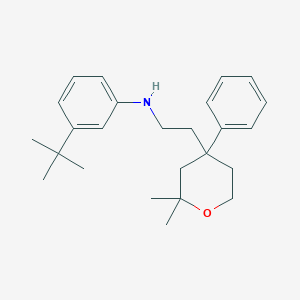

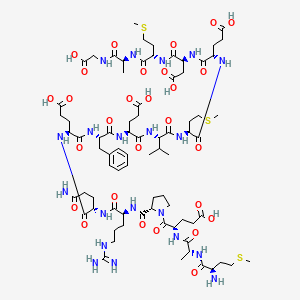
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)

